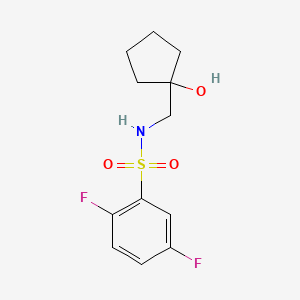

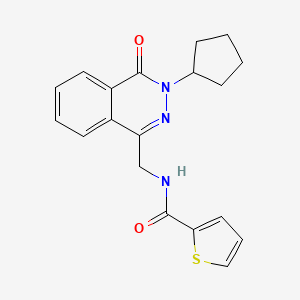

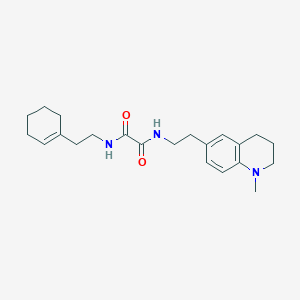

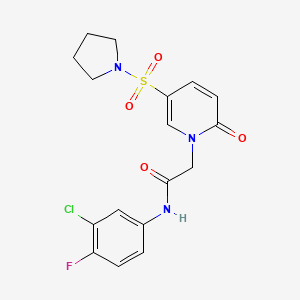

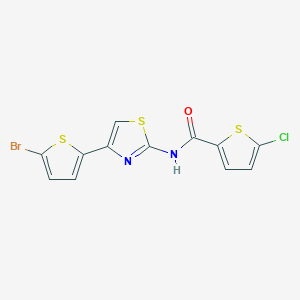

![molecular formula C20H22N2O3S B2699259 Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 919975-91-0](/img/structure/B2699259.png)

Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate” is a complex organic compound. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a phenoxy group, which is a phenol group with an attached oxygen . The compound also contains a methylthio group and an acetate group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzimidazole ring, the phenoxy group, and the acetate group. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents .科学的研究の応用

Addition Reactions with Acetylenic Esters

A study highlights the reactivity of benzimidazole derivatives in addition reactions with acetylenic esters. Benzimidazole-2-acetonitrile and its derivatives were reacted with methyl propiolate and dimethyl acetylenedicarboxylate, yielding a variety of pyrrolo-, pyrido-, and azepino-[1,2-a]benzimidazoles. The structural elucidation of these compounds was primarily based on their spectral properties, indicating the potential of such benzimidazole derivatives in synthesizing complex heterocyclic systems (Acheson & Verlander, 1972).

Formation of Advanced Glycation End-Products

Another facet of research involving related compounds like Methylglyoxal (MG) focuses on their role in the formation of advanced glycation end-products (AGEs). MG is a reactive alpha-oxoaldehyde that modifies proteins, forming AGEs associated with various complications of diabetes and neurodegenerative diseases. This underscores the biological significance of MG and potentially related compounds in understanding disease mechanisms and therapeutic targets (Nemet, Varga-Defterdarović, & Turk, 2006).

Spectral Investigation and Pharmaceutical Activity

The vibrational contributions of similar compounds to pharmaceutical activity have been explored through FTIR, FT-Raman analysis, and quantum chemical studies. For instance, Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate was analyzed to understand its electronic structure and potential pharmaceutical applications, highlighting how vibrational spectroscopy can aid in the exploration of molecular properties and activity (Amalanathan et al., 2015).

Ionic Liquid Mediated Synthesis

Research into the synthesis of trisubstituted imidazoles using ionic liquids demonstrates the utility of certain compounds in facilitating efficient, environmentally friendly chemical reactions. The use of 1-ethyl-3-methylimidazole acetate as a catalyst under ultrasonic irradiation for the synthesis of imidazoles underscores the innovative approaches in green chemistry and the synthesis of heterocyclic compounds (Zang et al., 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-[2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14-8-9-16(12-15(14)2)25-10-11-26-20-21-17-6-4-5-7-18(17)22(20)13-19(23)24-3/h4-9,12H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVUYEWDSAHREW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2699182.png)

![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2699185.png)

![5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2699188.png)

![2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine](/img/structure/B2699189.png)